![molecular formula C12H16N4 B13239743 4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine](/img/structure/B13239743.png)
4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine is a heterocyclic organic compound that features both pyridine and imidazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the pyridine moiety. The final step involves the attachment of the butan-1-amine group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods like crystallization and chromatography are employed to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Applications De Recherche Scientifique
4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The compound’s imidazole ring is known to interact with metal ions, which can influence biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole derivatives: Compounds like metronidazole and clotrimazole share the imidazole ring structure.
Pyridine derivatives: Compounds such as nicotinamide and pyridoxine contain the pyridine ring.
Uniqueness
4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine is unique due to the combination of both pyridine and imidazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its versatility in various applications .
Propriétés
Formule moléculaire |
C12H16N4 |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
4-(5-pyridin-2-yl-1H-imidazol-2-yl)butan-1-amine |
InChI |
InChI=1S/C12H16N4/c13-7-3-1-6-12-15-9-11(16-12)10-5-2-4-8-14-10/h2,4-5,8-9H,1,3,6-7,13H2,(H,15,16) |
Clé InChI |
GOQBZYURBHOTDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CN=C(N2)CCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Oxan-4-yl)ethyl]hydrazine](/img/structure/B13239667.png)
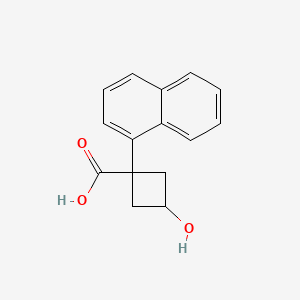
![2-[(3-Methylcyclohexyl)amino]propan-1-ol](/img/structure/B13239686.png)
![2-(4-Fluorophenyl)-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13239693.png)
![4-(Chloromethyl)-2-[(4-chlorophenoxy)methyl]-1,3-thiazole hydrochloride](/img/structure/B13239700.png)
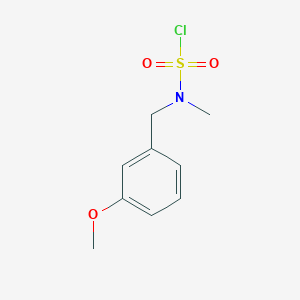
![5H,7H-Furo[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B13239714.png)
![5-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}pyrrolidin-2-one](/img/structure/B13239717.png)
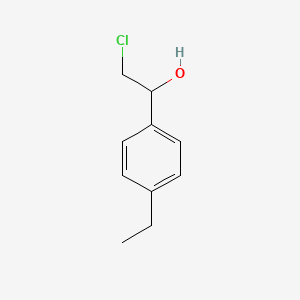
![N-[(4-bromothiophen-2-yl)methyl]-3-methylcyclopentan-1-amine](/img/structure/B13239722.png)
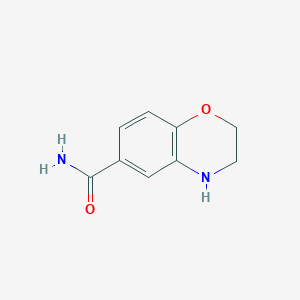
![5H,6H,7H-pyrrolo[1,2-a]imidazole-7-carboxylic acid](/img/structure/B13239733.png)
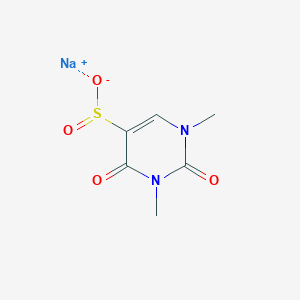
![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] (1,2,3-trihydroxypropyl)phosphonate](/img/structure/B13239736.png)
